Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)-
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Overview
Description
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- is a complex organic compound with a molecular formula of C19H25N3O. This compound is characterized by the presence of a benzamide core, substituted with an amino group and a diethylamino-methylbenzyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- typically involves the reaction of p-amino benzamide with o-((diethylamino)methyl)benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol, and the reaction is conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and purity of the final product. The use of automated systems and advanced analytical techniques ensures high yield and quality control.
Chemical Reactions Analysis
Types of Reactions
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino-methylbenzyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
84227-74-7 |
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Molecular Formula |
C19H25N3O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-amino-N-[[2-(diethylaminomethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H25N3O/c1-3-22(4-2)14-17-8-6-5-7-16(17)13-21-19(23)15-9-11-18(20)12-10-15/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23) |
InChI Key |
UOVRNPNJWSAWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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